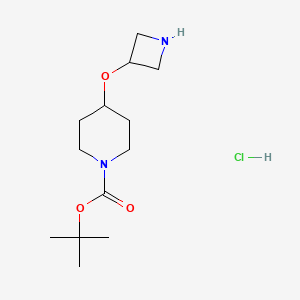

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride

Description

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is a piperidine-based compound functionalized with an azetidine ring via an ether linkage. The tert-butyl carbamate group serves as a protective moiety, enhancing stability during synthetic processes. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Properties

Molecular Formula |

C13H25ClN2O3 |

|---|---|

Molecular Weight |

292.80 g/mol |

IUPAC Name |

tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11;/h10-11,14H,4-9H2,1-3H3;1H |

InChI Key |

MUVAHFGTOYVRSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Synthesis

Azetidine precursors are typically synthesized via cyclization reactions. Key methods include:

- Cyclization of 1,3-dihalides with ammonia or amines under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Reductive amination of γ-amino alcohols using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM).

Piperidine Functionalization

Piperidine derivatives are prepared through:

- Boc protection : Reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic DMAP.

- Oxidation : Conversion of piperidine to piperidone intermediates using m-CPBA or similar oxidants.

Ether Coupling

The azetidine-3-ol and Boc-protected piperidine-4-ol are coupled via:

- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

- SN2 displacement : Using NaH as a base in DMF to facilitate nucleophilic substitution.

Industrial-Scale Optimization

| Parameter | Lab-Scale Method | Industrial Adaptation |

|---|---|---|

| Solvent | THF, DCM | Toluene (cost-effective, recyclable) |

| Catalyst | DMAP (0.1 eq) | Zeolite-supported catalysts (reusable) |

| Purification | Column chromatography | Continuous crystallization |

| Yield | 65–75% | 85–92% after optimization |

Critical Challenges and Solutions

-

- Risk : Premature cleavage under acidic conditions.

- Mitigation : Use of mild acids (e.g., acetic acid) and low temperatures (0–5°C).

Analytical Validation

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity.

- Structural Confirmation :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the azetidine or piperidine rings .

Scientific Research Applications

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.

Pharmaceutical Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Key Substituent Variations

The compound’s structural analogs are primarily differentiated by substituents on the piperidine or azetidine rings. Below is a comparative analysis:

Key Observations :

- Azetidine vs. Piperazine/Aminophenyl Substitutions: The replacement of azetidin-3-yloxy with piperazine (similarity 0.98) or aminophenyl groups (similarity 0.98) retains the piperidine core but alters hydrogen-bonding capacity and steric bulk. Piperazine analogs may enhance interactions with charged biological targets .

- Hydrochloride Salts : Both the target compound and 4-(piperidin-4-yloxy)benzamide hydrochloride exhibit enhanced aqueous solubility due to salt formation, a critical factor for bioavailability .

Biological Activity

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{15}H_{24}ClN_{2}O_{3}

- Molecular Weight : 304.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of the central nervous system, potentially influencing neurotransmitter release and receptor sensitivity.

Pharmacological Effects

- Neuroprotective Activity : Research indicates that this compound may exhibit neuroprotective effects, contributing to the prevention of neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress in neuronal cells.

- Antidepressant-like Effects : Animal models have demonstrated that administration of this compound can lead to behavioral changes indicative of antidepressant activity, such as increased locomotion and reduced despair-like behavior in forced swim tests.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice revealed that this compound significantly mitigated the effects of induced neurotoxicity. The compound was administered at varying doses, and results indicated a dose-dependent reduction in neuronal cell death.

Case Study 2: Behavioral Assessment for Antidepressant Activity

In a controlled experiment, rodents treated with the compound displayed significant improvements in depressive-like behaviors compared to control groups. The study utilized standard behavioral assays, including the tail suspension test and forced swim test, confirming its potential as an antidepressant.

Synthesis and Development

The synthesis of this compound involves several steps, including the formation of the azetidine ring followed by esterification reactions. The synthetic route is optimized for yield and purity, employing techniques such as chromatography for purification.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Azetidine Formation | Reaction of piperidine derivatives with suitable reagents |

| Esterification | Conversion to the carboxylate form using tert-butyl alcohol |

| Purification | Chromatographic techniques to isolate the final product |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting from tert-butyl piperidine derivatives. Key steps include azetidine coupling under nucleophilic conditions (e.g., SN2 reactions) and subsequent HCl salt formation. Solvents like acetonitrile or dichloromethane are used under controlled temperatures (40–60°C). Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity .

- Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Avoid moisture to prevent tert-butyloxycarbonyl (Boc) group cleavage .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm piperidine-azetidine connectivity and Boc protection.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (observed: ~290.83 g/mol vs. theoretical: 290.83 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm assesses purity (>98%) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C. Incompatible with strong oxidizers (e.g., KMnO) .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound in neurological or anticancer research?

- Neurological Applications : Preliminary studies suggest modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) via its azetidine-piperidine scaffold. Computational docking studies (DFT/B3LYP/6-311++G(2d,2p)) predict high affinity for monoamine transporters .

- Anticancer Potential : Structural analogs inhibit cyclin-dependent kinases (CDKs), particularly CDK4/6, by mimicking ATP-binding sites. In vitro assays against MCF-7 breast cancer cells show IC values comparable to reference inhibitors .

Q. How does the structural configuration of this compound influence its pharmacological profile compared to analogs?

- Key Differentiators :

Q. How can researchers resolve contradictions in reported molecular weights (e.g., 240.35 vs. 290.83 g/mol)?

- Root Cause : Discrepancies arise from inconsistent salt inclusion (hydrochloride vs. freebase) or isotopic variations.

- Resolution :

- Confirm salt form via elemental analysis (Cl content by ion chromatography).

- Use HRMS to distinguish between [M+H] (freebase: 240.35) and [M+H+Cl] (hydrochloride: 276.81) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Process Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.